

Health and Safety Hazards of Disperse Red 17

Exposure: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 17*

Cat. No.: *B15556278*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 17, a monoazo dye, finds application in the textile and cosmetics industries, primarily in hair coloring products.^{[1][2][3]} This technical guide provides an in-depth analysis of the available toxicological data on **Disperse Red 17**, with a focus on its health and safety hazards. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the risks associated with exposure to this compound. This guide summarizes key findings on acute toxicity, skin irritation and sensitization, genotoxicity, and dermal absorption. It also addresses the existing data gaps in carcinogenicity and reproductive toxicity. Detailed experimental protocols for pivotal studies are provided, and relevant cellular signaling pathways are visualized to facilitate a comprehensive understanding of its toxicological profile.

Toxicological Profile

Acute Toxicity

Disperse Red 17 exhibits low acute oral toxicity. In a study conducted on rats following a protocol similar to OECD Guideline 401, the median lethal dose (LD50) was determined to be greater than 2000 mg/kg body weight.^[4] No mortalities or significant signs of systemic toxicity were observed at this dose level.

Skin Irritation and Sensitization

Skin Irritation: In a skin irritation study conducted on rabbits according to OECD Guideline 404, **Disperse Red 17** was found to be non-irritating.^[4] The application of the substance did not produce erythema or edema.

Skin Sensitization: **Disperse Red 17** is a known skin sensitizer.^{[3][5]} A Guinea Pig Maximisation Test (GPMT) indicated its potential to cause skin sensitization.^[4] Although the results were considered equivocal due to staining, the potential for allergic contact dermatitis is a significant hazard associated with this dye.

Genotoxicity

Disperse Red 17 has demonstrated mutagenic potential in bacterial reverse mutation assays (Ames test).^[4] However, in vitro and in vivo micronucleus tests in mammalian cells have yielded negative results, suggesting it may not be a clastogen or aneugen in these systems under the tested conditions.

Dermal Absorption

In vitro studies on human and porcine skin have shown that dermal absorption of the primary color constituent of D&C Red No. 17 (1-[4-phenylazophenylazo]-2-naphthol or PAN) is low.^[4] One study reported that after 24 hours of exposure to a formulation containing 0.2% **Disperse Red 17**, the mean amount absorbed through human skin was 0.41 µg/cm².^[4]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on **Disperse Red 17**.

Table 1: Acute Oral Toxicity

| Test Guideline (Similar to) | Species | Route | LD50 (mg/kg bw) | Observations | Reference |
|--------------------------------|---------|-------|--------------------|---|-----------|
| OECD 401 | Rat | Oral | > 2000 | No mortality or signs of systemic toxicity. | [4] |

Table 2: Skin Irritation

| Test Guideline | Species | Observation | Result | Reference |
|----------------|---------|----------------------|--------------|-----------|
| OECD 404 | Rabbit | No erythema or edema | Non-irritant | [4] |

Table 3: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |
|--|------------------------|----------------------|----------|-----------|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Positive | [4] |
| In vitro Micronucleus Test | Human Lymphocytes | With and Without | Negative | [4] |
| In vivo Micronucleus Test | Mouse Bone Marrow | - | Negative | [4] |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This assay was performed in accordance with OECD Guideline 471.

- Test Strains: *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537, and *Escherichia coli* strain WP2 uvrA were used to detect point mutations.
- Method: The plate incorporation method was utilized. The test substance, bacterial culture, and, where required, a metabolic activation system (S9 mix) were combined in molten top agar and poured onto minimal glucose agar plates.
- Metabolic Activation: A liver fraction (S9) from rats pre-treated with Aroclor 1254 was used to simulate mammalian metabolism.
- Dose Levels: A range of at least five concentrations of **Disperse Red 17** were tested in triplicate.
- Controls: Both positive and negative (vehicle) controls were run concurrently.
- Evaluation: The number of revertant colonies per plate was counted after a suitable incubation period. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies or a reproducible and significant increase at one or more concentrations.

In Vitro Micronucleus Assay

This assay was conducted following OECD Guideline 487.

- Cell Line: Cultured human peripheral blood lymphocytes were used.
- Treatment: Cells were exposed to **Disperse Red 17** at various concentrations, both with and without a metabolic activation system (S9 mix).
- Cytokinesis Block: Cytochalasin B was added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.
- Harvest and Staining: Cells were harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

- Analysis: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei. The number of micronucleated binucleated cells was recorded.
- Evaluation: The assay is considered positive if a statistically significant and dose-dependent increase in the frequency of micronucleated cells is observed.

Murine Local Lymph Node Assay (LLNA)

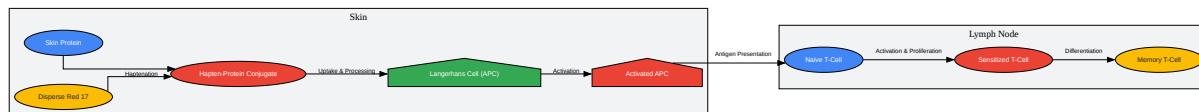
The skin sensitization potential was assessed using a method based on the principles of the LLNA.

- Animal Model: Mice are the standard species for this assay.
- Application: A range of concentrations of the test substance is applied to the dorsal surface of the ears of the mice for a specified number of consecutive days.
- Proliferation Measurement: On the final day of the assay, the mice are injected with a radiolabeled substance (e.g., ^3H -methyl thymidine) that is incorporated into the DNA of proliferating cells.
- Lymph Node Excision: The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by quantifying the amount of incorporated radioactivity.
- Stimulation Index (SI): The level of proliferation in the test groups is compared to that in the vehicle control group, and a Stimulation Index (SI) is calculated.
- Evaluation: A substance is classified as a sensitizer if the SI is 3 or greater at any test concentration.

Signaling Pathways and Mechanisms of Toxicity Skin Sensitization Pathway

The process of skin sensitization by a chemical like **Disperse Red 17** involves a complex series of events in the skin's immune system. As a small molecule (hapten), **Disperse Red 17** is not immunogenic on its own. It must first penetrate the stratum corneum and covalently bind to endogenous skin proteins to form a hapten-protein conjugate. This process is known as haptenation. These modified proteins are then recognized as foreign by antigen-presenting

cells (APCs), primarily Langerhans cells in the epidermis. The activated APCs migrate to the draining lymph nodes where they present the haptenated peptides to naive T-lymphocytes, leading to their activation and proliferation. This initial phase is the induction or sensitization phase. Upon subsequent exposure to the same hapten, a more rapid and robust secondary immune response is triggered, leading to the clinical manifestations of allergic contact dermatitis.

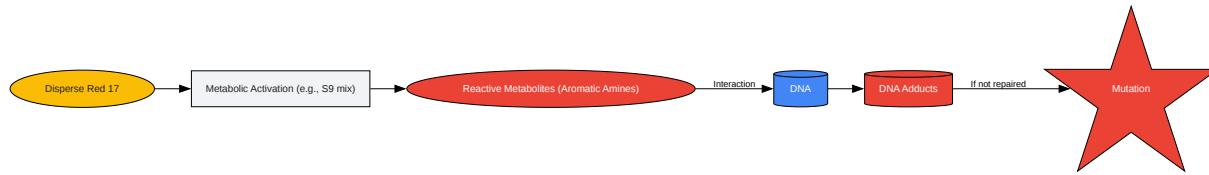


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Caption: Allergic contact dermatitis induction pathway.

Potential Genotoxicity Mechanism

Disperse Red 17, being an azo dye, has the potential to be metabolized to aromatic amines. This metabolic activation can occur through the reduction of the azo bond, a reaction that can be catalyzed by enzymes in the liver (e.g., cytochrome P450) or by the gut microbiota. The resulting aromatic amines can be further metabolized to reactive electrophilic species. These electrophiles can then form covalent adducts with DNA, leading to mutations if not properly repaired by the cell's DNA repair machinery. The positive result in the Ames test, particularly with metabolic activation, supports this proposed mechanism of genotoxicity.



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- To cite this document: BenchChem. [Health and Safety Hazards of Disperse Red 17 Exposure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556278#health-and-safety-hazards-of-disperse-red-17-exposure>

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